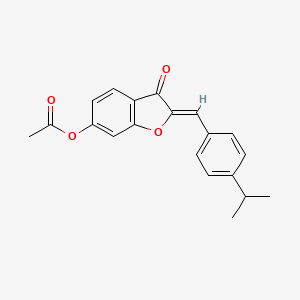
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, also known as IBODA, is a chemical compound that has gained significant attention in the field of scientific research. IBODA is a versatile compound that has shown promising results in various applications such as organic synthesis, catalysis, and drug discovery.
Applications De Recherche Scientifique
Antimicrobial Agents
Benzofuran derivatives, including the compound , have shown significant potential as antimicrobial agents. These compounds are being explored for their ability to combat antibiotic-resistant bacteria, a major global health issue. The unique structural features of benzofuran allow for the development of new drugs targeting various microbial infections .
Fluorescent Probes
The compound’s structure suggests it could be used in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, allowing researchers to visualize and track biological processes in real-time. The twisted intramolecular charge transfer (TICT) mechanism, which is relevant to this compound, is crucial for designing bright and sensitive fluorophores .
Cancer Therapeutics
Benzofuran derivatives have been investigated for their anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis makes it a promising candidate for cancer therapy. Research is ongoing to optimize these compounds for better efficacy and reduced side effects .
Anti-inflammatory Agents
The anti-inflammatory potential of benzofuran derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that benzofuran derivatives can protect neurons from damage, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may help in reducing oxidative stress and preventing neuronal death .
Antioxidants
The antioxidant properties of benzofuran derivatives are well-documented. These compounds can neutralize free radicals, thereby protecting cells from oxidative damage. This makes them valuable in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Photodynamic Therapy
The compound’s ability to generate reactive oxygen species upon light activation makes it suitable for photodynamic therapy (PDT). PDT is a treatment method that uses light-sensitive compounds to kill cancer cells and pathogens. The compound’s structural properties enhance its effectiveness in this application .
Synthetic Intermediates
Benzofuran derivatives are also used as intermediates in the synthesis of more complex organic molecules. Their reactivity and stability make them valuable in various chemical synthesis processes, contributing to the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(23-13(3)21)11-18(17)24-19/h4-12H,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOYRLLQACSBO-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

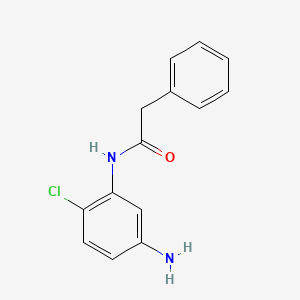
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
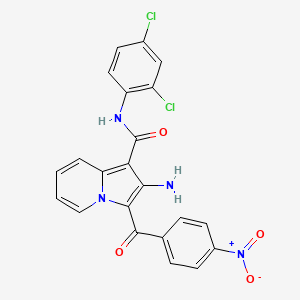
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)
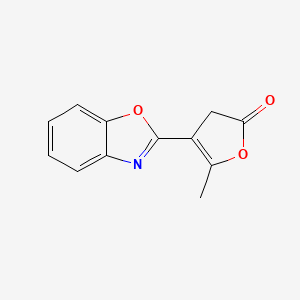
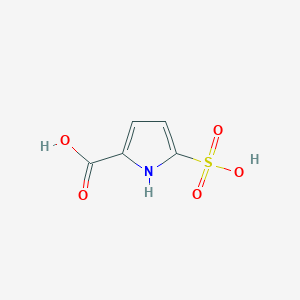
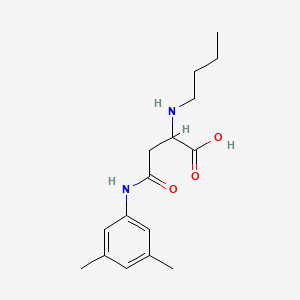
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
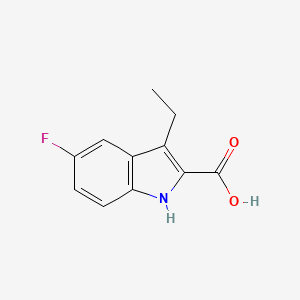
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)